4-[5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline
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Overview
Description
4-[5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a methoxyphenyl group and a dimethylaniline moiety. Compounds of this class are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline typically involves the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides.
Introduction of the Methoxyphenyl Group: This step involves the use of appropriate aryl halides and palladium-catalyzed cross-coupling reactions to introduce the methoxyphenyl group onto the triazolo[1,5-a]pyrimidine core.
Attachment of the Dimethylaniline Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
4-[5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anticancer, antifungal, and antibacterial properties
Pharmaceutical Research: It is used as a lead compound in the development of new drugs targeting various diseases, such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound has applications in material sciences, particularly in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo[1,5-a]pyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure and are known for their anticancer and anti-inflammatory properties.
Thiadiazolo[3,4-d]pyridazines: These compounds are structurally related and have applications in material sciences and medicinal chemistry.
Uniqueness
4-[5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various signaling pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H21N5O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H21N5O/c1-24(2)16-8-4-15(5-9-16)19-12-18(23-20-21-13-22-25(19)20)14-6-10-17(26-3)11-7-14/h4-13,19H,1-3H3,(H,21,22,23) |
InChI Key |
FORNBRFRDATBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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